molecular formula C10H10O2S B1588209 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one CAS No. 66715-59-1

2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one

Cat. No. B1588209
M. Wt: 194.25 g/mol
InChI Key: WJCTYFIAHVFXGY-UHFFFAOYSA-N
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Patent
US04703057

Procedure details

89 mmol of 8-methoxy-4-thiochromanone are dissolved in 70 ml of a mixture of methanol and tetrahydrofuran (3/4). 134 mmol of sodium borohydride dissolved in 50 ml of aqueous methanol (50%) are added. After stirring for 1 hour at room temperature and then extracting with methylene chloride, the resulting product is recrystallised from a mixture of methanol and diethyl ether (1/10).
Quantity
89 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
134 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[S:11][CH2:10][CH2:9][C:8]2=[O:13].[BH4-].[Na+]>CO.O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[S:11][CH2:10][CH2:9][CH:8]2[OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
89 mmol
Type
reactant
Smiles
COC=1C=CC=C2C(CCSC12)=O
Name
mixture
Quantity
70 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
134 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
extracting with methylene chloride
CUSTOM
Type
CUSTOM
Details
the resulting product is recrystallised from a mixture of methanol and diethyl ether (1/10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=CC=C2C(CCSC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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